

Technical Guide: 11-Oxomogroside IV - A Compound of Interest for Oncological Research

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Compound of Interest

Compound Name: 11-Oxomogroside IV

Cat. No.: B12304621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **11-Oxomogroside IV**, a natural triterpenoid glycoside with emerging potential in cancer research. This document outlines its chemical properties, experimental protocols for assessing its bioactivity, and a discussion of its putative signaling pathways.

Core Data Presentation

Quantitative data for **11-Oxomogroside IV** is summarized in the table below for easy reference.

Parameter	Value	Source(s)
CAS Number	2096516-32-2	[1] [2]
Molecular Weight	1123.28 g/mol	[2]
Molecular Formula	C54H90O24	[2]
Source	Fruits of <i>Siraitia grosvenorii</i> (Monk Fruit)	[1]
Reported Bioactivity	Anti-tumor; cytotoxic to SMMC-772 human hepatoma cells (IC50: 288 µg/mL)	

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of **11-Oxomogroside IV**, based on established protocols for similar natural compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of **11-Oxomogroside IV** on the viability of cancer cells, such as the SMMC-772 human hepatoma cell line.

Materials:

- **11-Oxomogroside IV**
- SMMC-772 cells (or other cancer cell lines of interest)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed SMMC-772 cells into 96-well plates at a density of 5×10^3 cells/well in 100 μ L of complete medium and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **11-Oxomogroside IV** in DMSO and then dilute it with culture medium to achieve a series of final concentrations. Replace the medium in the wells with 100 μ L of medium containing the different concentrations of **11-**

Oxomogroside IV. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by **11-Oxomogroside IV**.

Materials:

- Cancer cells treated with **11-Oxomogroside IV** (from a similar setup as the cytotoxicity assay)
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

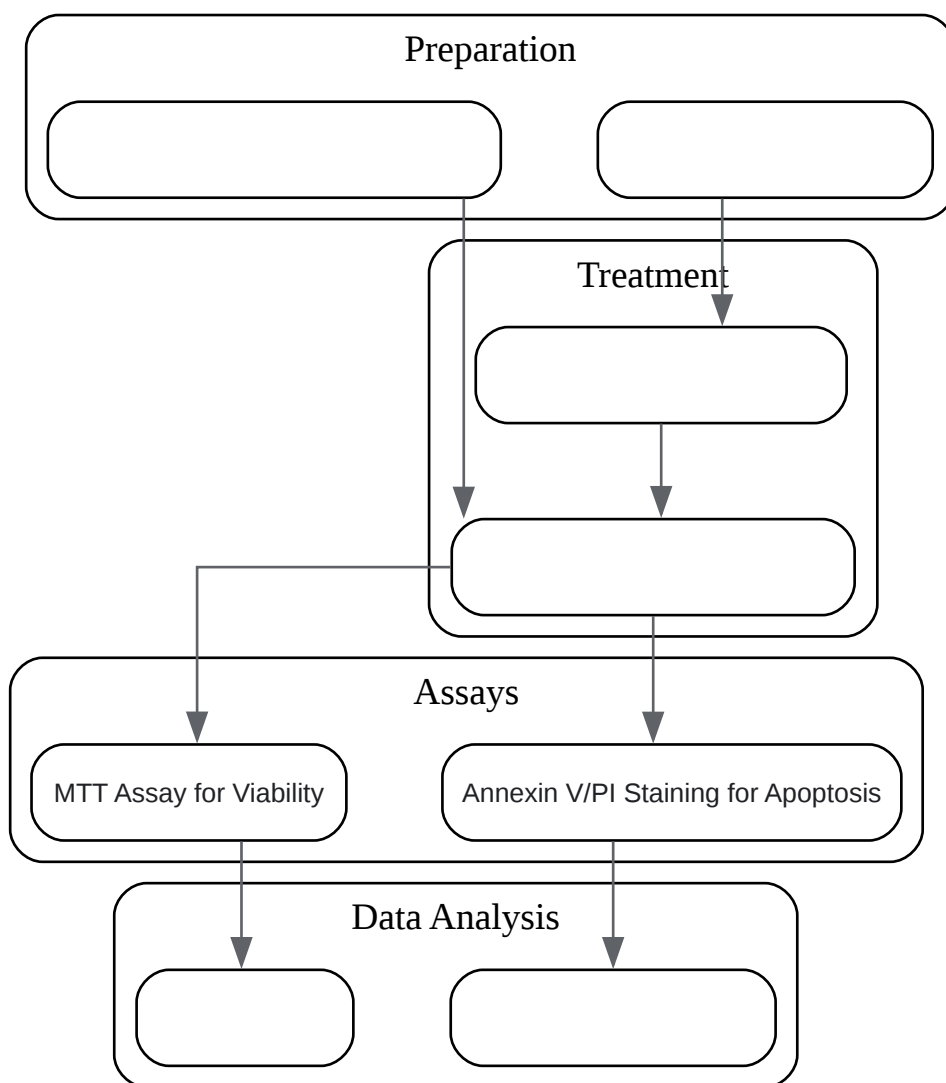
Procedure:

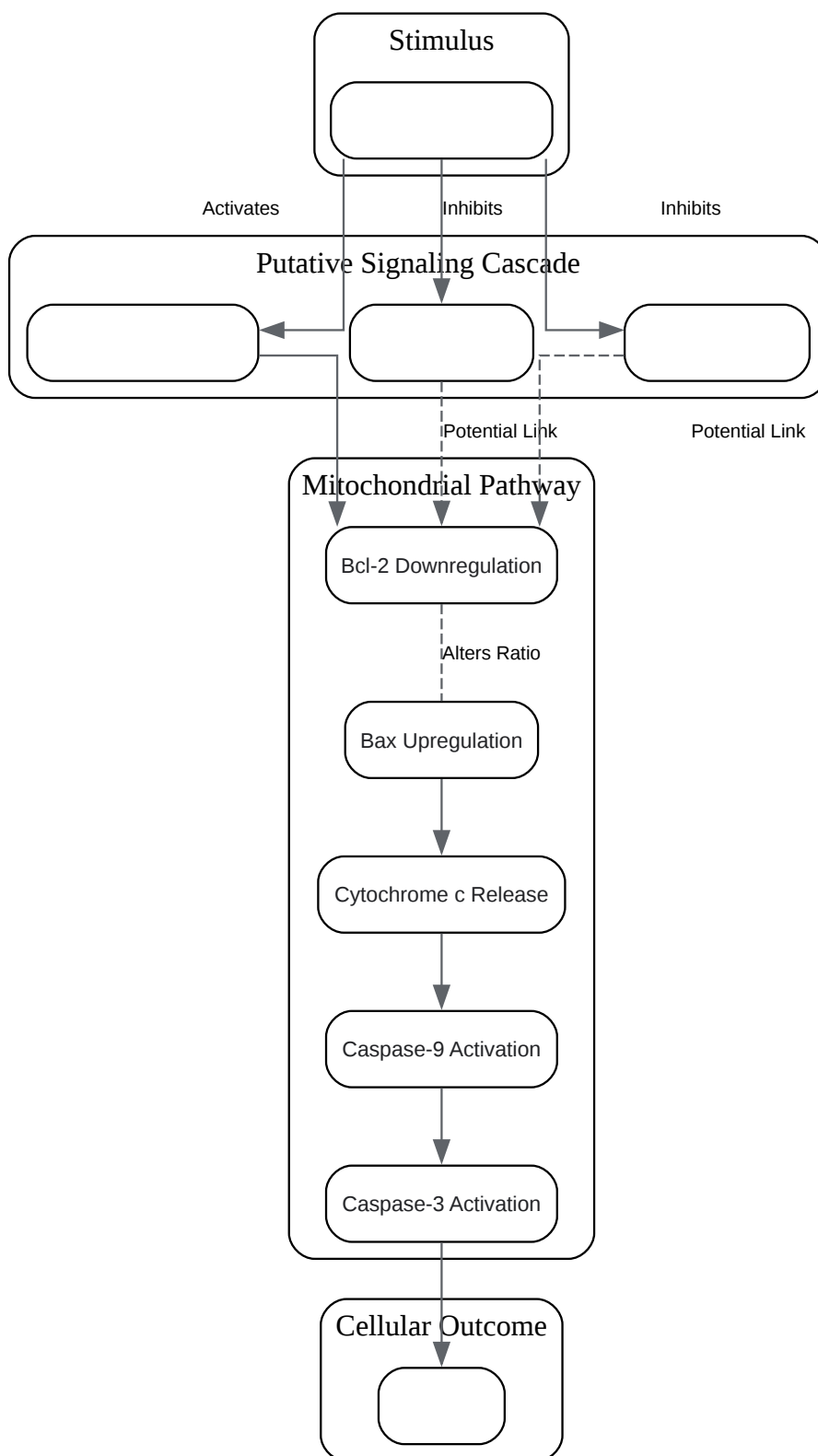
- Cell Treatment and Harvesting: Treat cells with **11-Oxomogroside IV** at the desired concentrations for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.

- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

The following diagrams illustrate a proposed experimental workflow and a putative signaling pathway for the anti-tumor activity of **11-Oxomogroside IV**.





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References

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